molecular formula C18H24ClN3O2S B2869446 (4-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1323624-62-9

(4-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2869446
CAS No.: 1323624-62-9
M. Wt: 381.92
InChI Key: ARKAVQXJADMUHK-UHFFFAOYSA-N
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Description

The compound “(4-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a chemical compound that contains a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . It also contains a 4-methylthiazol-2-yl group . The compound is offered by Benchchem for CAS No. 1323624-62-9.

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

Compounds similar to (4-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride have been researched for their properties as Selective Estrogen Receptor Modulators (SERMs). One such compound, Raloxifene, shows estrogen agonist-like actions on bone tissues and serum lipids while being a potent estrogen antagonist in breast and uterine tissues. These findings suggest potential applications in the treatment of conditions like osteoporosis and certain types of cancer (Palkowitz et al., 1997).

Antimicrobial Activity

Some derivatives of the compound have been synthesized and shown to exhibit antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents (Patel et al., 2011).

Tubulin Polymerization Inhibitors

Several analogues of the compound have demonstrated potent inhibition of tubulin polymerization, indicating potential use in cancer therapy. These compounds show significant antiproliferative properties against various cancer cell lines and may bind efficiently to β-tubulin at the colchicine binding site (Prinz et al., 2017).

HIV-1 Reverse Transcriptase Inhibitors

Compounds structurally related to this compound have been studied as non-nucleoside HIV-1 reverse transcriptase inhibitors. These findings indicate potential use in HIV therapy (Romero et al., 1994).

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.ClH/c1-3-23-16-6-4-15(5-7-16)18(22)21-10-8-20(9-11-21)12-17-19-14(2)13-24-17;/h4-7,13H,3,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKAVQXJADMUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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